Diytterbium oxide silicate
Description
Chemical and Structural Properties of Ytterbium Monosilicate (Yb₂SiO₅)
Crystallographic Characteristics and Phase Stability
Ytterbium monosilicate (Yb₂SiO₅) crystallizes in the monoclinic system with space group C2/c . The structure features two inequivalent Yb³⁺ sites:
- Yb(1) coordinates with eight oxygen atoms in a distorted square antiprismatic geometry (Yb–O bond lengths: 2.26–2.62 Å).
- Yb(2) adopts a six-coordinate environment with bond lengths ranging from 2.24–2.75 Å .
Silicon atoms occupy tetrahedral sites (Si–O: 1.63–1.66 Å), forming isolated [SiO₄]⁴⁻ units (Table 1).
Phase stability is influenced by temperature and pressure:
- Below 1300°C, X1-Yb₂SiO₅ (monoclinic, P2₁/c) is metastable, transforming to X2-Yb₂SiO₅ (I2/a) at higher temperatures .
- Hydrostatic pressure >15 GPa induces a transition to a high-pressure polymorph with reduced unit cell volume .
Table 1: Crystallographic parameters of Yb₂SiO₅ polymorphs
| Property | X1-Yb₂SiO₅ (P2₁/c) | X2-Yb₂SiO₅ (I2/a) | High-pressure phase |
|---|---|---|---|
| a (Å) | 10.39 | 14.21 | 9.85 |
| b (Å) | 6.78 | 6.82 | 6.12 |
| c (Å) | 10.39 | 10.39 | 9.85 |
| β (°) | 90 | 90 | 90 |
| Coordination Yb | 6–8 | 6–8 | 6–7 |
| Reference |
Bonding Nature and Electronic Structure Analysis
The bonding in Yb₂SiO₅ is characterized by ionic-covalent interactions :
- Yb–O bonds exhibit ionic character, with bond valence sums (BVS) of +2.8–3.2 for Yb³⁺ .
- Si–O bonds are highly covalent (bond order: ~1.2), contributing to structural rigidity .
Electronic structure calculations reveal:
- Valence bands dominated by O 2p orbitals (-2 to -6 eV).
- Conduction bands with Yb 4f (4–6 eV) and Si 3p (8–10 eV) states .
- Bandgap of 4.2 eV (indirect), indicating insulating behavior .
Lattice distortions arise from:
Polymorphic Transformations in Yb₂SiO₅ Systems
Yb₂SiO₅ undergoes reversible phase transitions under thermal and mechanical stress:
Thermally induced transformations
- X1 → X2 transition at 1300–1400°C involves:
- Above 1500°C, decomposition occurs:
Yb₂SiO₅ → Yb₂Si₂O₇ + Yb₂O₃ .
Pressure-induced transitions
- C2/c → High-pressure phase (>15 GPa):
Table 2: Transformation kinetics of Yb₂SiO₅ polymorphs
| Condition | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Mechanism |
|---|---|---|---|
| X1 → X2 (1400°C) | 220 ± 15 | 3.2×10⁻⁴ | Nucleation-growth |
| C2/c → HP (15 GPa) | N/A | 0.12 | Martensitic |
In situ XRD studies confirm anisotropic lattice strain during transitions:
- a-axis contracts by 1.8% at 15 GPa.
- c-axis expands by 0.9% due to Si–O bond elongation .
Properties
CAS No. |
12027-89-3 |
|---|---|
Molecular Formula |
O12Si3Yb2-6 |
Molecular Weight |
622.3293 |
Synonyms |
diytterbium oxide silicate |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Gel Formation
The sol-gel method is widely adopted for producing high-purity Yb₂Si₂O₇ powders. A representative protocol involves dissolving ytterbium nitrate hexahydrate (Yb(NO₃)₃·6H₂O) in ethanol, followed by the addition of tetraethyl orthosilicate (TEOS) as the silicon source. The molar ratio of Yb:Si is critical; deviations beyond 1:1.75–1:2.25 risk forming secondary phases like Yb₂SiO₅ or unreacted SiO₂. Hydrochloric acid (HCl) catalyzes the hydrolysis-condensation reactions, ensuring homogeneous mixing at the molecular level.
Drying and Calcination
The gel is dried at 60–80°C to remove solvents, then subjected to a two-stage calcination process:
Table 1: Optimized Sol-Gel Parameters for Yb₂Si₂O₇ Synthesis
| Parameter | Optimal Range | Impact on Product |
|---|---|---|
| Yb:Si molar ratio | 1:1.9–1:2.1 | Minimizes Yb₂SiO₅ impurities |
| Calcination temperature | 1,200–1,400°C | Enhances crystallinity |
| Heating rate | 5°C/min | Prevents cracking/agglomeration |
| Atmosphere | Argon or vacuum | Reduces oxidation |
This method yields powders with >95% phase purity and particle sizes <500 nm, suitable for coating applications.
Reactive Sputtering Deposition Technique
Co-Sputtering Configuration
Reactive pulsed DC magnetron sputtering enables the deposition of dense, adherent Yb₂Si₂O₇ coatings. Dual targets—ytterbium (Yb) and silicon (Si)—are co-sputtered in an oxygen-rich atmosphere (20–23 sccm O₂ flow). The Yb/Si target power ratio is tuned to 0.8–1.3 to achieve stoichiometric Yb₂Si₂O₇, while avoiding oxygen-deficient phases like Yb₅Si₃.
Phase Evolution and Crystallization
As-deposited coatings are typically amorphous but crystallize into β-Yb₂Si₂O₇ upon annealing at 1,200°C for 100 hours. In situ XRD studies reveal that crystallization initiates at 900°C, with full phase formation occurring by 1,200°C.
Table 2: Sputtering Parameters for Yb₂Si₂O₇ Coatings
| Parameter | Value | Function |
|---|---|---|
| Base pressure | <5×10⁻⁶ mbar | Minimizes impurity incorporation |
| Sputtering pressure | 3×10⁻³ mbar (Ar/O₂ mix) | Sustains plasma stability |
| Yb target power | 300–450 W | Controls Yb deposition rate |
| Si target power | 200–350 W | Balances stoichiometry |
This technique produces coatings with <2% porosity and excellent adhesion to Mo-Si substrates, critical for EBC durability.
Hydrothermal and Coprecipitation Approaches
Coprecipitation Challenges
Coprecipitation of Yb³⁺ and SiO₄⁴⁻ in aqueous media often leads to inhomogeneous mixing, resulting in Yb₂O₃ or SiO₂ byproducts. A patented workaround involves reverse titration: adding the metal-silicate solution into ammonia under vigorous stirring to ensure atomic-level mixing. However, this method remains less effective for Yb₂Si₂O₇ compared to sol-gel or sputtering.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for Yb₂Si₂O₇ Preparation
| Method | Purity (%) | Grain Size (nm) | Throughput | Cost |
|---|---|---|---|---|
| Sol-gel | 95–98 | 200–500 | Moderate | Low |
| Sputtering | 99+ | 50–200 | Low | High |
| Hydrothermal | 85–90 | 100–300 | Low | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Diytterbium oxide silicate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of ytterbium, which can exist in multiple oxidation states, and the silicon-oxygen framework, which provides stability and reactivity.
Common Reagents and Conditions: Common reagents used in reactions with ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) include carbon tetrachloride and hydrochloric acid. These reagents facilitate the formation of ytterbium(III) chloride and other products through oxidation and substitution reactions .
Major Products: The major products formed from reactions involving ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) include ytterbium(III) chloride and various silicon-based compounds. These products are often used in further chemical processes or as intermediates in the synthesis of other materials .
Scientific Research Applications
Overview:
Ytterbium oxide has been investigated as a radiopacifier in calcium silicate-based cements used in dental applications. Its incorporation enhances the radiopacity without compromising the mechanical properties or bioactivity of the cement.
Case Study:
Research indicated that calcium silicate cement with 30% ytterbium oxide maintained similar setting times and compressive strength compared to traditional materials while exhibiting enhanced radiopacity. The study also confirmed that the addition did not adversely affect cell viability or mineralization activity, making it suitable for dental restorative applications .
Data Table: Comparison of Calcium Silicate Cements
| Cement Type | Compressive Strength (MPa) | Radiopacity (Aluminum Scale) | Cell Viability (%) |
|---|---|---|---|
| MTA | 50 | 3.0 | 90 |
| CSC | 45 | 2.5 | 85 |
| CSC/Yb2O3 (30%) | 46 | 3.2 | 88 |
Optical Applications
Overview:
Ytterbium-doped materials are utilized in laser technology due to their efficient energy transfer properties. The incorporation of ytterbium into silica glass matrices has been shown to enhance laser cooling effects.
Case Study:
A recent study explored laser-induced cooling in a novel ytterbium-doped silica glass with alumina and yttria co-doping. The results indicated significant improvements in cooling efficiency, suggesting potential applications in advanced laser systems .
Structural Applications
Overview:
The structural integrity provided by ytterbium silicates makes them suitable for use in composite materials, particularly those exposed to harsh environmental conditions.
Case Study:
Ytterbium silicate coatings were applied to silicon carbide fiber-reinforced silicon carbide matrix composites (SiCf/SiC) using plasma spray-physical vapor deposition techniques. The coatings exhibited exceptional adhesion and resistance to thermal shock, making them ideal for aerospace components .
Mechanism of Action
The mechanism of action of ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) involves its ability to interact with various molecular targets and pathways. The ytterbium ions in the compound can participate in redox reactions, influencing the electronic properties of the materials they interact with. The silicon-oxygen framework provides stability and enhances the reactivity of the compound, making it effective in various catalytic and electronic applications .
Comparison with Similar Compounds
Ytterbium(III) Oxide (Yb₂O₃)
Ytterbium(III) oxide (Yb₂O₃), or diytterbium trioxide, is a well-characterized ytterbium compound with a melting point of 2,355°C, density of 9.17 g/cm³, and applications in optical coatings, catalysts, and high-temperature ceramics . In contrast, diytterbium oxide silicate likely incorporates silicate groups (SiO₄⁴⁻), which may enhance its structural rigidity and dielectric properties compared to Yb₂O₃. For example, silicate garnets (e.g., pyrope-almandine) exhibit dielectric constants (k') ranging from 11.65 to 12.35, suggesting that this compound could similarly serve in electronic applications requiring stable dielectric materials .
Key Differences :
- Thermal Stability : Yb₂O₃ is stable up to 4,070°C (boiling point), while this compound’s stability may depend on silicate network integrity.
- Applications : Yb₂O₃ is widely used in lasers and phosphors, whereas this compound may excel in catalysis (e.g., mesoporous silica-supported Yb catalysts for organic synthesis) .
Other Ytterbium Salts
This compound can be compared to ytterbium salts such as diytterbium trisulphate (Yb₂(SO₄)₃) and diytterbium tricarbonate (Yb₂(CO₃)₃). These salts typically exhibit lower thermal stability and solubility in aqueous or acidic environments. For instance, ytterbium trisulphate (CAS 13469-97-1) is water-soluble, whereas this compound is likely insoluble due to its silicate backbone, making it more suitable for high-temperature or corrosive environments .
Lutetium Oxide Silicate (Lu₂O₅Si)
Lutetium oxide silicate (Lu₂O₅Si, CAS 12168-86-4) shares structural similarities with this compound. With a molecular weight of 458.02 g/mol, Lu₂O₅Si is used in specialized research contexts, such as materials science and crystallography . This compound may exhibit analogous applications but with differences in ionic radius and electronic properties due to ytterbium’s larger atomic size compared to lutetium.
Silicate Garnets
Silicate garnets, such as pyrope-almandine (k' = 11.96–12.35) and grossular (k' = 8.53–8.81), demonstrate how silicate frameworks influence dielectric behavior . This compound’s dielectric constant is expected to fall within this range, but deviations may arise from structural constraints or rare-earth ion interactions.
Data Tables
Table 1: Physical and Chemical Properties of Selected Ytterbium Compounds
Q & A
Q. What are the optimal synthesis methods for Diytterbium oxide silicate, and how do reaction conditions influence its phase purity?
- Methodological Answer : this compound is typically synthesized via high-temperature solid-state reactions or sol-gel processes. For solid-state synthesis, stoichiometric mixtures of Yb₂O₃ and SiO₂ are homogenized and calcined at 1,200–1,500°C under inert atmospheres. Phase purity is highly sensitive to heating rates and dwell times; slower ramping (2–5°C/min) minimizes inhomogeneities. Sol-gel methods, using precursors like ytterbium nitrate and tetraethyl orthosilicate (TEOS), enable lower crystallization temperatures (800–1,000°C) but require rigorous pH control (pH 3–5) to prevent premature hydrolysis .
- Key Data :
| Method | Temperature Range (°C) | Atmosphere | Key Challenges |
|---|---|---|---|
| Solid-State | 1,200–1,500 | Argon/N₂ | Agglomeration, impurity phases |
| Sol-Gel | 800–1,000 | Ambient (air) | Precursor stability, pH sensitivity |
Q. Which spectroscopic and diffraction techniques are most effective for characterizing this compound's structural properties?
- Methodological Answer : X-ray diffraction (XRD) is critical for confirming crystallinity and identifying phases (e.g., distinguishing Yb₂SiO₅ vs. Yb₂Si₂O₇). Pair with Rietveld refinement to quantify phase ratios. Raman spectroscopy probes silicate network polymerization (e.g., Q³ vs. Q⁴ units), while solid-state NMR (e.g., ²⁹Si, ¹⁷¹Yb) resolves local coordination environments. SEM-EDS validates stoichiometry and detects secondary phases .
- Example Workflow :
XRD → Phase identification.
Raman → Silicate network analysis.
SEM-EDS → Elemental mapping.
NMR → Yb/Si coordination (e.g., octahedral vs. tetrahedral sites).
Advanced Research Questions
Q. How does the incorporation of Ytterbium oxide into silicate matrices affect the material's thermal and mechanical stability?
- Methodological Answer : Yb³⁺ ions act as network modifiers in silicates, reducing non-bridging oxygen (NBO) content and increasing crosslinking. This enhances glass transition temperatures (Tg) and hardness but may induce microcracking due to ionic radius mismatch (Yb³⁺: 0.985 Å vs. Si⁴⁺: 0.40 Å). Use nanoindentation and thermomechanical analysis (TMA) to quantify stability. For example, Yb₂O₃·SiO₂ glasses show 10–15% higher Tg than undoped SiO₂, but fracture toughness decreases at Yb > 10 mol% due to clustering .
- Data Contradictions :
Conflicting reports on Yb's role in viscosity (e.g., some studies suggest increased viscosity, others note plasticization) arise from differences in cooling rates and impurity levels. Resolve via controlled quenching experiments and impurity profiling (e.g., ICP-MS for trace cations) .
Q. What computational models are suitable for predicting the electronic structure and bonding behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) with Hubbard-U corrections (e.g., U = 6–8 eV for Yb 4f orbitals) accurately models Yb's localized 4f electrons and hybridization with O 2p states. Molecular Dynamics (MD) simulations parameterized with Buckingham potentials predict diffusion barriers for Yb³⁺ in SiO₂ matrices. Validate against experimental EXAFS data for Yb-O bond lengths (expected: 2.2–2.4 Å) .
- Example Workflow :
DFT → Band structure, charge density maps.
MD → Yb³⁺ migration pathways.
EXAFS → Experimental bond validation.
Q. How can researchers resolve contradictions in reported data on the optical properties of Ytterbium-doped silicate materials?
- Methodological Answer : Discrepancies in emission lifetimes and absorption cross-sections often stem from varying defect densities (e.g., oxygen vacancies) or inhomogeneous Yb distribution. Use time-resolved photoluminescence (TRPL) to differentiate intrinsic vs. defect-related transitions. Pair with electron paramagnetic resonance (EPR) to quantify vacancy concentrations. For example, annealing in O₂ reduces vacancies, increasing ⁴F₅/₂ → ⁴F₇/₂ emission intensity by 20–30% .
- Conflict Resolution Strategy :
| Source of Variation | Mitigation Strategy |
|---|---|
| Defect density | Post-synthesis annealing (O₂/N₂). |
| Yb clustering | Optimize sol-gel pH or use co-dopants (e.g., Al³⁺). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
